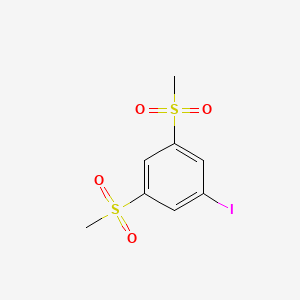

1-Iodo-3,5-bis(methylsulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzene derivatives often involves substituting hydrogen atoms on the benzene ring with other functional groups. For example, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene is achieved by reacting phloroglucinol with chlorosulfonic acid in dichloromethane at room temperature . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized through aromatic nucleophilic substitution . These methods highlight the versatility of benzene as a core structure for functionalization to obtain various derivatives, including potentially 1-Iodo-3,5-bis(methylsulfonyl)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized using spectroscopic methods and X-ray crystallography. For instance, the structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was determined by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for understanding the geometry and electronic structure of benzene derivatives.

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions, which are essential for their functionalization. The paper on 1,3-bis(styrylsulfonyl)benzene discusses its cyclopropanation with dimethylsulfonium methylide . This reaction showcases the reactivity of the sulfonyl group, which is also present in the compound of interest, this compound. The reactivity of such groups can be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For example, the redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements . The miscibility, density, viscosity, and surface tension of ionic liquid-benzene mixtures were also studied, providing insights into the interactions between benzene rings and other chemical entities . These properties are critical for the practical application of benzene derivatives in various fields.

Scientific Research Applications

Synthesis of Complex Molecules

1-Iodo-3,5-bis(methylsulfonyl)benzene serves as a versatile intermediate in the synthesis of various complex organic compounds. For example, Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), highlighting the compound's utility in creating metal passivators and light-sensitive materials. This process is noted for its efficiency, environmental friendliness, and ease of operation (Gu, Yu, Zhang, & Xu, 2009).

Antioxidant Capacity and Chemical Reactions

Ilyasov et al. (2020) examined the antioxidant capacity of substances using ABTS/PP decolorization assays, which involve complex chemical reactions potentially relevant to compounds structurally related or synthesized using this compound. The study elucidated reaction pathways and highlighted the need for further investigation into the specificity and relevance of oxidation products in antioxidant assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting the simple structure and wide accessibility of BTAs for applications ranging from nanotechnology to biomedical applications. While this review does not directly mention this compound, it underscores the significance of related benzene derivatives in advanced materials science (Cantekin, de Greef, & Palmans, 2012).

Liquid Crystal Research

Henderson and Imrie (2011) discussed the properties of methylene-linked liquid crystal dimers, emphasizing the unique behaviors of these compounds in creating nematic phases. The synthesis and study of such dimers reflect the broader utility of structurally complex benzene derivatives in materials science, potentially including those synthesized from this compound (Henderson & Imrie, 2011).

Safety and Hazards

The safety information available indicates that “1-Iodo-3,5-bis(methylsulfonyl)benzene” is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

- Electrophilic aromatic substitution reactions involve the formation of a sigma bond between an electrophile and the benzene ring, leading to the generation of a positively charged intermediate (benzenonium ion) that subsequently undergoes further reactions .

- In electrophilic aromatic substitution, the compound acts as an electrophile. The general mechanism involves two steps:

- Step 2 (Fast) : A proton is removed from the intermediate, resulting in a substituted benzene ring. Aromaticity is reformed during this step .

Target of Action

Mode of Action

properties

IUPAC Name |

1-iodo-3,5-bis(methylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRUGPWPAUYCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375543 |

Source

|

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-96-7 |

Source

|

| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,5-bis(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)

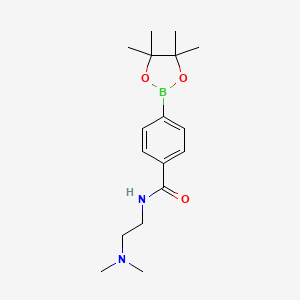

![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)